Cas no 2231250-93-2 (N-(4-chloro-2,5-difluoro-phenyl)-6-methoxy-N-(methoxymethyl)-1H-indole-3-sulfonamide)

N-(4-chloro-2,5-difluoro-phenyl)-6-methoxy-N-(methoxymethyl)-1H-indole-3-sulfonamide is a sulfonamide derivative featuring a substituted indole core, designed for applications in medicinal chemistry and pharmaceutical research. Its structure incorporates chloro, difluoro, and methoxy substituents, enhancing its potential as a bioactive intermediate. The compound exhibits favorable physicochemical properties, including improved solubility and stability, due to the methoxymethyl and methoxy functional groups. Its sulfonamide moiety offers versatility for further derivatization, making it valuable in the synthesis of targeted small-molecule inhibitors or probes. This compound is particularly suited for exploratory studies in drug discovery, where precise structural modifications are critical for optimizing binding affinity and selectivity.
N-(4-chloro-2,5-difluoro-phenyl)-6-methoxy-N-(methoxymethyl)-1H-indole-3-sulfonamide structure
2231250-93-2 structure
Product Name:N-(4-chloro-2,5-difluoro-phenyl)-6-methoxy-N-(methoxymethyl)-1H-indole-3-sulfonamide
CAS No:2231250-93-2
MF:C17H15ClF2N2O4S
MW:416.826809167862
CID:5106807
Update Time:2025-05-19

N-(4-chloro-2,5-difluoro-phenyl)-6-methoxy-N-(methoxymethyl)-1H-indole-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-sulfonamide, N-(4-chloro-2,5-difluorophenyl)-6-methoxy-N-(methoxymethyl)-
    • N-(4-chloro-2,5-difluoro-phenyl)-6-methoxy-N-(methoxymethyl)-1H-indole-3-sulfonamide
    • Inchi: 1S/C17H15ClF2N2O4S/c1-25-9-22(16-7-13(19)12(18)6-14(16)20)27(23,24)17-8-21-15-5-10(26-2)3-4-11(15)17/h3-8,21H,9H2,1-2H3
    • InChI Key: PNPWKXSESUQBHM-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(OC)=C2)C(S(N(C2=CC(F)=C(Cl)C=C2F)COC)(=O)=O)=C1

N-(4-chloro-2,5-difluoro-phenyl)-6-methoxy-N-(methoxymethyl)-1H-indole-3-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXJ508-100MG
N-(4-chloro-2,5-difluoro-phenyl)-6-methoxy-N-(methoxymethyl)-1H-indole-3-sulfonamide
2231250-93-2 95%
100MG
¥ 1,980.00 2023-03-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXJ508-250MG
N-(4-chloro-2,5-difluoro-phenyl)-6-methoxy-N-(methoxymethyl)-1H-indole-3-sulfonamide
2231250-93-2 95%
250MG
¥ 3,168.00 2023-03-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXJ508-500MG
N-(4-chloro-2,5-difluoro-phenyl)-6-methoxy-N-(methoxymethyl)-1H-indole-3-sulfonamide
2231250-93-2 95%
500MG
¥ 5,280.00 2023-03-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXJ508-1G
N-(4-chloro-2,5-difluoro-phenyl)-6-methoxy-N-(methoxymethyl)-1H-indole-3-sulfonamide
2231250-93-2 95%
1g
¥ 7,920.00 2023-03-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXJ508-5G
N-(4-chloro-2,5-difluoro-phenyl)-6-methoxy-N-(methoxymethyl)-1H-indole-3-sulfonamide
2231250-93-2 95%
5g
¥ 23,760.00 2023-03-23

N-(4-chloro-2,5-difluoro-phenyl)-6-methoxy-N-(methoxymethyl)-1H-indole-3-sulfonamide Related Literature

Additional information on N-(4-chloro-2,5-difluoro-phenyl)-6-methoxy-N-(methoxymethyl)-1H-indole-3-sulfonamide

N-(4-chloro-2,5-difluoro-phenyl)-6-methoxy-N-(methoxymethyl)-1H-indole-3-sulfonamide: A Comprehensive Overview

The compound CAS No. 2231250-93-2, also known as N-(4-chloro-2,5-difluoro-phenyl)-6-methoxy-N-(methoxymethyl)-1H-indole-3-sulfonamide, is a highly specialized chemical entity with significant potential in the field of pharmaceutical research and development. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive study in recent scientific literature.

The molecular structure of this compound is characterized by a sulfonamide group attached to an indole ring, which is further substituted with a methoxy group at the 6-position. The phenyl ring is substituted with chlorine and two fluorine atoms at the 4-, 2-, and 5-positions, respectively. This combination of functional groups and substituents contributes to its distinct physicochemical properties and biological interactions.

Recent studies have highlighted the potential of this compound as a modulator of specific biological targets, particularly in the context of cancer therapy. Research has demonstrated that the compound exhibits selective inhibitory activity against certain kinases involved in oncogenic signaling pathways. This makes it a promising candidate for the development of targeted therapies aimed at inhibiting tumor growth and metastasis.

In addition to its therapeutic potential, the synthesis of this compound has been optimized through advanced chemical methodologies. Researchers have employed novel catalytic systems and reaction conditions to achieve high yields and purity levels, ensuring its suitability for preclinical studies. The synthesis process involves a series of well-defined steps, including nucleophilic aromatic substitution and coupling reactions, which are critical for maintaining the integrity of the molecule's functional groups.

From an analytical standpoint, the compound has been thoroughly characterized using modern spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses have confirmed its molecular structure and provided insights into its conformational flexibility and stability under various conditions. Such detailed characterization is essential for understanding its behavior in biological systems and for ensuring its quality in pharmaceutical applications.

Furthermore, recent investigations into the pharmacokinetic properties of this compound have revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that it may possess suitable bioavailability characteristics for oral administration, which is a critical factor in drug development.

Despite its promising attributes, further research is required to fully elucidate its mechanism of action and to assess its safety profile in preclinical models. Ongoing studies are exploring its effects on various cellular pathways and its potential for off-target interactions, which are crucial considerations for advancing it into clinical trials.

In conclusion, N-(4-chloro-2,5-difluoro-phenyl)-6-methoxy-N-(methoxymethyl)-1H-indole-3-sulfonamide represents a significant advancement in chemical innovation with substantial implications for therapeutic development. Its unique structure, coupled with emerging research findings, positions it as a compelling candidate for addressing unmet medical needs in oncology and related fields.

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